molecular formula C20H25N3O4S B11127446 2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-[(pyridin-4-YL)methyl]acetamide

2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-[(pyridin-4-YL)methyl]acetamide

Cat. No.: B11127446
M. Wt: 403.5 g/mol
InChI Key: JZAVGRVFFFUQHW-UHFFFAOYSA-N
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Description

2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-[(pyridin-4-YL)methyl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-[(pyridin-4-YL)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 2-methyl-4-(piperidine-1-sulfonyl)phenol with an appropriate acylating agent to form the phenoxy intermediate.

    Coupling with pyridine derivative: The phenoxy intermediate is then coupled with a pyridine derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-[(pyridin-4-YL)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-[(pyridin-4-YL)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-[(pyridin-4-YL)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-[(pyridin-4-YL)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

2-(2-methyl-4-piperidin-1-ylsulfonylphenoxy)-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C20H25N3O4S/c1-16-13-18(28(25,26)23-11-3-2-4-12-23)5-6-19(16)27-15-20(24)22-14-17-7-9-21-10-8-17/h5-10,13H,2-4,11-12,14-15H2,1H3,(H,22,24)

InChI Key

JZAVGRVFFFUQHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC(=O)NCC3=CC=NC=C3

Origin of Product

United States

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